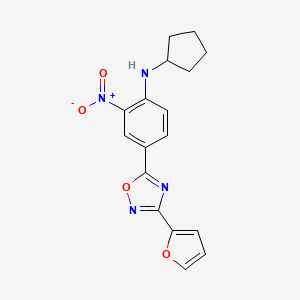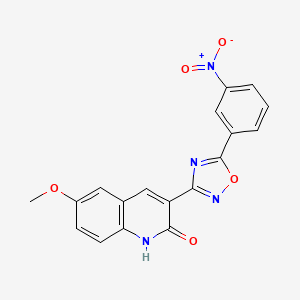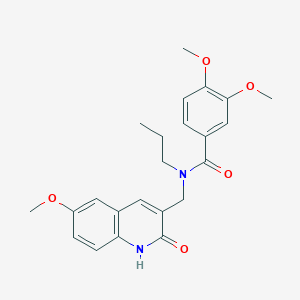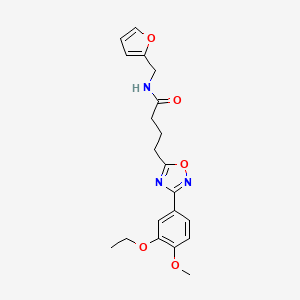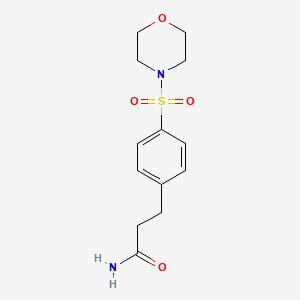
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-isopropylacetamide, commonly known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. CPI-455 has been tested in different cancer cell lines, including breast cancer, lung cancer, and ovarian cancer, and has shown significant antitumor activity.
Mécanisme D'action
CPI-455 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. By inhibiting BRD4, CPI-455 prevents the expression of genes that are essential for cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In addition, CPI-455 has been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPI-455 is its high potency and selectivity for BRD4. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of BRD4 in cancer biology. However, one of the limitations of CPI-455 is its poor solubility, which can make it challenging to use in some experimental settings.
Orientations Futures
There are several future directions for research on CPI-455. One area of interest is the development of new formulations that can improve the solubility and bioavailability of CPI-455. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CPI-455, which can help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of CPI-455 in preclinical and clinical settings.
Conclusion:
In conclusion, CPI-455 is a promising candidate for the development of new cancer treatments. Its high potency and selectivity for BRD4 make it a useful tool for studying the role of BRD4 in cancer biology. However, further studies are needed to determine its long-term safety and efficacy, and to identify new formulations and biomarkers that can improve its clinical utility.
Méthodes De Synthèse
CPI-455 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of CPI-455 has been described in detail in several scientific publications, and it involves the use of different reagents and catalysts to obtain the final product.
Propriétés
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)21-17(24)11-25-16-10-6-4-8-14(16)19-22-18(23-26-19)13-7-3-5-9-15(13)20/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECQXOHYZJNOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

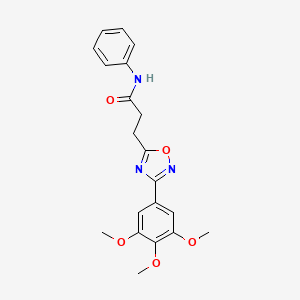

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
